Ethyl 4-amino-3-phenylbutanoate
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Description
Ethyl 4-amino-3-phenylbutanoate is a chemical compound with the molecular weight of 207.27 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of this compound involves the use of N,N dicyclohexylcarbodiimide as a coupling reagent along with a catalytic amount of 4 dimethylaminopyridine . The reaction of 4-amino-3-phenylbutanoic acid hydrochloride with triethyl orthoformate and sodium azide in acetic acid leads to the formation of 4-(tetrazol-1-yl)-3-phenylbutanoic acid and also methyl 4-(5-methyltetrazol-1-yl)-3-phenylbutanate .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17NO2/c1-3-15-11(14)9-12(2,13)10-7-5-4-6-8-10/h4-8H,3,9,13H2,1-2H3 .Chemical Reactions Analysis
The reactivity of both the amino and carboxy terminal groups of 4-amino-3-phenylbutanoic acid was utilized for the preparation of corresponding tetrazole-containing derivatives .Mechanism of Action
Target of Action
Ethyl 4-amino-3-phenylbutanoate is a compound with potential anticonvulsant activity
Mode of Action
It is known that the compound has potential anticonvulsant activity . This suggests that it may interact with its targets to reduce neuronal excitability, thereby preventing or reducing the frequency of seizures.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its potential anticonvulsant activity. By interacting with its targets and influencing neuronal excitability, the compound could potentially prevent or reduce the frequency of seizures .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can interact with various enzymes and proteins . The nature of these interactions often involves the formation or breaking of chemical bonds, leading to changes in the structure and function of the interacting molecules .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Ethyl 4-amino-3-phenylbutanoate is not well established. It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
ethyl 4-amino-3-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-15-12(14)8-11(9-13)10-6-4-3-5-7-10/h3-7,11H,2,8-9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSZNFBIRHALJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CN)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301000294 |
Source
|
Record name | Ethyl 4-amino-3-phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301000294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79133-14-5 |
Source
|
Record name | Hydrocinnamic acid, beta-(aminomethyl)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079133145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4-amino-3-phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301000294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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